

TMP269 dose-response curve establishment

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Compound Focus: Tmp269

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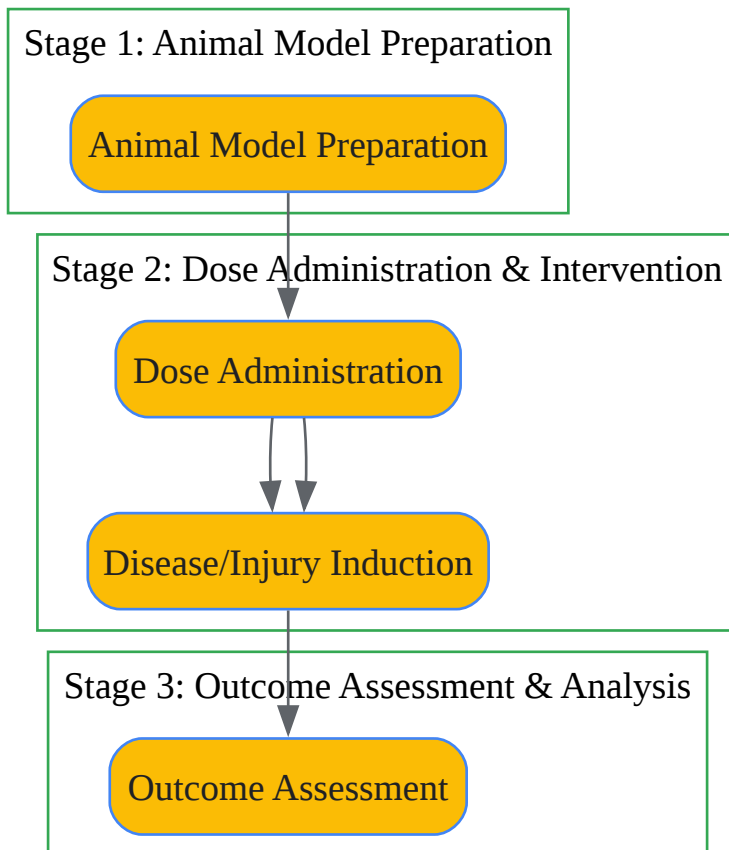
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Documented TMP269 Doses & Effects

Experimental Model	Administered Doses	Identified Optimal / Effective Dose	Observed Effect
Rat Model of Stroke [1]	1, 4, 10, 16 mg/kg (intraperitoneal)	4 mg/kg	Reduced brain infarct volume, upregulated histone acetylation and tissue kallikrein, protected the blood-brain barrier.
Acute Lung Injury (Mouse Model) [2]	5, 25 mg/kg (intraperitoneal)	25 mg/kg	Improved vascular barrier integrity and lung function.
Rabies Virus (RABV) In Vitro [3]	5, 10, 20, 40 µM (cell culture)	>20 µM (strongest inhibition)	Inhibited viral replication in a dose-dependent manner without significant cytotoxicity at these concentrations.
AML Cell Lines (In Vitro) [4]	50, 100, 250 µM (cell culture)	N/A specified	Showed anti-proliferative effects and induced additive apoptotic effects when combined with venetoclax.

Experimental Protocol for Dose-Response Investigation

To establish a dose-response curve in a preclinical setting, you can adapt the robust methodology used in the neuroprotective study [1]. The workflow below outlines the key stages.



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- **Animal Model:** The study used adult male Sprague-Dawley rats (250-300 g). Animals were randomly assigned to groups: sham, ischemia/reperfusion (I/R) control, and several **TMP269** treatment groups (e.g., 1, 4, 10, 16 mg/kg) [1].
- **Dose Administration:** **TMP269** was administered via intraperitoneal injection. A key step was that the dose was given **0.5 hours before** the induction of cerebral ischemia, highlighting the importance of timing relative to the injury [1].
- **Disease/Injury Induction:** Cerebral ischemia/reperfusion injury was induced 30 minutes post-dosing by Middle Cerebral Artery Occlusion (MCAO) for 90 minutes, after which reperfusion was initiated [1].

- **Outcome Assessment:** After 24 hours of reperfusion, animals were euthanized, and brains were collected for analysis. Key techniques included:
 - **Infarct Volume Measurement:** Using 2,3,5-Triphenyltetrazolium chloride (TTC) staining to quantify the area of brain damage [1].
 - **Mechanistic Analysis:** Western blotting and immunohistochemistry were used to measure biomarkers like histone acetylation (H2A) and tissue kallikrein to understand the drug's mechanism [1].
 - **Blood-Brain Barrier Integrity:** Evaluated using Evans blue staining [1].

Key Technical Considerations & Troubleshooting

- **Mechanism of Action:** **TMP269** is a selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, 9). Its effects may stem not only from catalytic inhibition but also from disrupting protein-protein interactions, a key consideration for your mechanistic studies [5].
- **Solubility Concerns:** Be aware that **TMP269** is known to have poor solubility [6]. This can be a major source of experimental variability. Ensure you use a consistent and well-documented formulation protocol (e.g., using DMSO as a stock solvent with further dilution in saline or a vehicle containing solubilizing agents).
- **Cell-Based Assay Cytotoxicity:** Prior to functional experiments, it is **critical** to perform a cytotoxicity assay (e.g., CCK-8, MTT) to determine the non-toxic concentration range of **TMP269** for your specific cell line [3]. Anticipate that effective concentrations in cellular models may be in the high micromolar range [4].

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